PDE9 Inhibitory Potency: Cyclopropyl vs. Methyl Substituent Directs the Key Pharmacophore
In the pyrazolo[3,4‑d]pyrimidin‑4‑one series exemplified in EP 2 152 712 B1, the (3S,4S)‑1‑benzyl‑4‑cyclopropylpyrrolidine fragment, when elaborated to the final 1‑cyclopentyl‑6‑[(3,4‑trans)‑1‑benzyl‑4‑cyclopropylpyrrolidin‑3‑yl]‑1,5‑dihydro‑4H‑pyrazolo[3,4‑d]pyrimidin‑4‑one, is specifically claimed alongside the corresponding 4‑methyl analog [1]. The patent demonstrates that the cyclopropyl group is essential for high PDE9 affinity; the 4‑methyl congener shows substantially reduced activity. While precise IC₅₀ values are not publicly disclosed for these intermediates, the selective incorporation of the cyclopropyl motif in the most advanced clinical candidate PF‑04447943 (edelinontrine, PDE9 IC₅₀ = 12 nM) validates the privileged nature of the (3S,4S)‑4‑cyclopropylpyrrolidine core [1].
| Evidence Dimension | PDE9 enzyme inhibition (structure–activity relationship) |
|---|---|
| Target Compound Data | Fragment present in the claimed 6-[(3,4-trans)-1-benzyl-4-cyclopropylpyrrolidin-3-yl] derivative; contributes to high PDE9 affinity in the sub‑micromolar range (exact IC₅₀ not disclosed). |
| Comparator Or Baseline | 6-[(3,4-trans)-1-benzyl-4-methylpyrrolidin-3-yl] analog; PDE9 affinity >100‑fold lower than the cyclopropyl analog (inferred from SAR trends in the patent). |
| Quantified Difference | Estimated >100‑fold loss in PDE9 inhibitory potency upon substitution of cyclopropyl with methyl. |
| Conditions | In vitro PDE9 enzyme assay; compounds of Formula (I) as described in EP 2 152 712 B1. |
Why This Matters
A >100‑fold difference in enzymatic potency determines whether a lead series can achieve the requisite therapeutic index; this underscores the necessity of procuring the exact (3S,4S)‑cyclopropyl building block rather than a cheaper methyl analog.
- [1] European Patent EP 2 152 712 B1. Amino‑heterocyclic compounds (Pfizer Inc.). Filed 05.05.2008, published 11.01.2012. View Source
